molecular formula C25H24N2O3 B1665490 Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate CAS No. 120167-03-5

Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate

Cat. No. B1665490
M. Wt: 400.5 g/mol
InChI Key: YDISASJUIRXAHM-UHFFFAOYSA-N
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Description

Amyl rhodamine may promote mitochondrial respiration in liver mitochondria. Amyl rhodamine is responsible for uncoupling (respiratory stimulation in state 4) by two distinct processes. Immediately after amylrhodamine addition stimulation of respiration takes place. The second phase of the respiratory stimulation is not linear in time. Respiration rate within this phase increases with rising of potassium and phosphate content in the medium. The beginning of respiratory increment coincides with the second phase of Ca2+ release from mitochondria.

Scientific Research Applications

Detection of Reactive Oxygen Species

Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate and its derivatives have been utilized in the development of novel fluorescence probes. These probes are specifically designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. They have been applied to living cells for visualizing reactive species generated in stimulated neutrophils, offering a valuable tool for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Inhibitors Against Corrosion

Research on the theoretical synthesis of related compounds, such as methyl and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, has shown these compounds to be effective inhibitors in acidic environments. They protect mild steel against corrosion by being adsorbed on its surface, as demonstrated in studies involving absorption spectra and scanning electron microscope/dispersive X-ray technique (Arrousse et al., 2021).

Chiral Separations in High-Performance Liquid Chromatography

Amylose derivatives, including those with a benzoate moiety, have been synthesized and evaluated for their ability to act as chiral stationary phases in high-performance liquid chromatography (HPLC). These compounds have demonstrated significant enantioseparation abilities, making them potentially useful for the separation of chiral compounds in various scientific applications (Tang et al., 2017).

Modulation of Amyloid-Beta Aggregation and Neurotoxicity

Halogenated derivatives of Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate have been studied for their ability to modulate amyloid-beta peptide aggregation, a process implicated in Alzheimer’s disease. Halogenation of the xanthene benzoate group in these compounds enhances their inhibitory capacity on amyloid-beta aggregation, correlating to a reduction in neurotoxicity (Wong et al., 2013).

properties

CAS RN

120167-03-5

Product Name

Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate

InChI

InChI=1S/C25H24N2O3/c1-2-3-6-13-29-25(28)19-8-5-4-7-18(19)24-20-11-9-16(26)14-22(20)30-23-15-17(27)10-12-21(23)24/h4-5,7-12,14-15,26H,2-3,6,13,27H2,1H3

InChI Key

YDISASJUIRXAHM-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

amyl rhodamine
amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate
amylrhodamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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